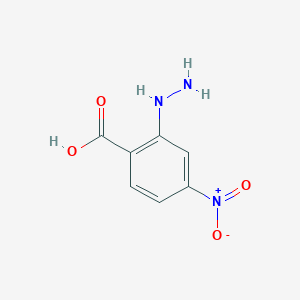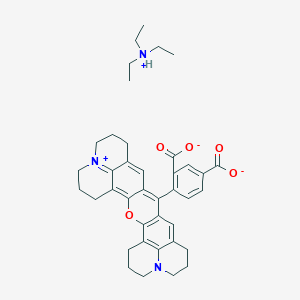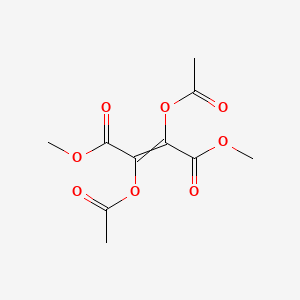
Thymolphthaleinmonophosphatedisodiumsalt hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thymolphthaleinmonophosphatedisodiumsalt hydrate is a chemical compound with the empirical formula C28H29Na2O7P · xH2O. It is commonly used in various scientific research applications due to its unique properties. The compound is known for its role as a substrate in enzymatic reactions, particularly in the measurement of acid phosphatase activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of thymolphthaleinmonophosphatedisodiumsalt hydrate typically involves the phosphorylation of thymolphthalein. The reaction conditions often include the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) in the presence of a base like pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The final product is then purified through crystallization or other suitable methods to obtain the hydrate form.
Analyse Des Réactions Chimiques
Types of Reactions: Thymolphthaleinmonophosphatedisodiumsalt hydrate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to release thymolphthalein and inorganic phosphate.
Oxidation and Reduction: It can participate in redox reactions, although these are less common.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous solutions with controlled pH.
Oxidation and Reduction: Requires specific oxidizing or reducing agents.
Substitution: Involves the use of nucleophiles or electrophiles depending on the desired substitution.
Major Products:
Hydrolysis: Thymolphthalein and inorganic phosphate.
Substitution: Various substituted thymolphthalein derivatives.
Applications De Recherche Scientifique
Thymolphthaleinmonophosphatedisodiumsalt hydrate is widely used in scientific research due to its versatility:
Chemistry: It serves as a substrate in enzymatic assays to measure acid phosphatase activity.
Biology: Used in biochemical studies to investigate enzyme kinetics and mechanisms.
Medicine: Employed in diagnostic assays to detect enzyme activity in biological samples.
Industry: Utilized in quality control processes to monitor enzyme activity in various products.
Mécanisme D'action
The compound acts as a substrate for acid phosphatase enzymes. Upon enzymatic hydrolysis, thymolphthalein is released, which can be detected by a colorimetric change. This reaction is used to measure the activity of acid phosphatase in various samples. The molecular targets include the active site of the enzyme, where the phosphate group is cleaved, leading to the release of thymolphthalein .
Comparaison Avec Des Composés Similaires
Thymolphthalein: The parent compound without the phosphate group.
Thymidine 5′-monophosphate disodium salt hydrate: Another phosphorylated compound used in biochemical assays.
Trimethyl phosphate: A simpler phosphate ester used in various chemical reactions.
Uniqueness: Thymolphthaleinmonophosphatedisodiumsalt hydrate is unique due to its specific use as a substrate for acid phosphatase, providing a reliable method for enzyme activity measurement. Its structural properties and the resulting colorimetric change upon hydrolysis make it particularly valuable in diagnostic and research applications.
Propriétés
Formule moléculaire |
C28H31Na2O8P |
|---|---|
Poids moléculaire |
572.5 g/mol |
Nom IUPAC |
disodium;[4-[1-(4-hydroxy-5-methyl-2-propan-2-ylphenyl)-3-oxo-2-benzofuran-1-yl]-2-methyl-5-propan-2-ylphenyl] phosphate;hydrate |
InChI |
InChI=1S/C28H31O7P.2Na.H2O/c1-15(2)20-13-25(29)17(5)11-23(20)28(22-10-8-7-9-19(22)27(30)34-28)24-12-18(6)26(35-36(31,32)33)14-21(24)16(3)4;;;/h7-16,29H,1-6H3,(H2,31,32,33);;;1H2/q;2*+1;/p-2 |
Clé InChI |
ZTVAUSFUBJZUFG-UHFFFAOYSA-L |
SMILES canonique |
CC1=CC(=C(C=C1O)C(C)C)C2(C3=CC=CC=C3C(=O)O2)C4=C(C=C(C(=C4)C)OP(=O)([O-])[O-])C(C)C.O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-[4-(Difluoromethoxy)phenyl]butan-2-YL)hydrazine](/img/structure/B12434481.png)

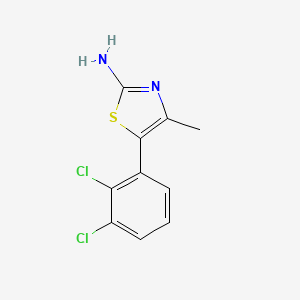

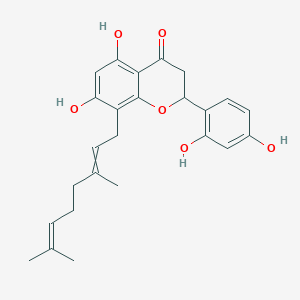

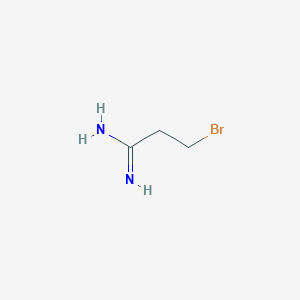
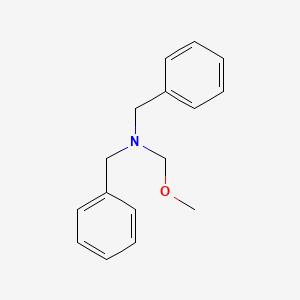
![1-(Tert-butoxycarbonyl)-2-[(4-chlorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B12434520.png)
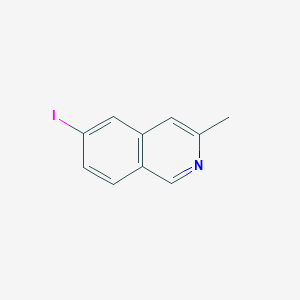
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-[[(1S,2S,4S,8S,9S,12S,13R,16S)-6-[(3R)-1-methoxy-3-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12434532.png)
